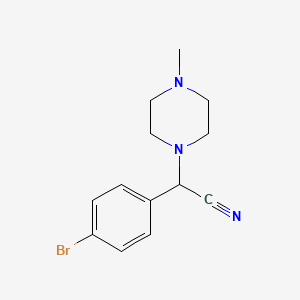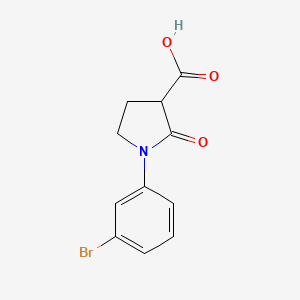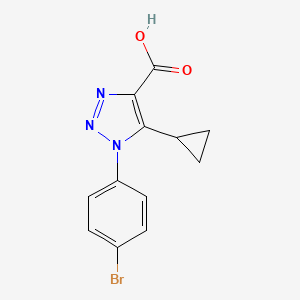
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
Overview
Description
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a derivative of piperazine and is commonly used as a starting material for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it is believed that 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile acts by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the body. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is relatively easy to synthesize, and the yield can be optimized by adjusting the reaction conditions. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to have low toxicity in preclinical studies. However, 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several limitations for lab experiments. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is not water-soluble, which can make it difficult to administer in vivo. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile also has a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile. One direction is to further investigate the mechanism of action of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile. Another direction is to explore the potential use of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Another direction is to optimize the synthesis of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile to improve its yield and purity. Finally, further research is needed to determine the safety and efficacy of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in humans.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been widely used as a starting material for the synthesis of various compounds and has shown promising results in preclinical studies. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments, but also has several limitations. Further research is needed to determine the safety and efficacy of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in humans and to explore its potential use in the treatment of various diseases.
Scientific Research Applications
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been widely used in scientific research due to its unique chemical structure and properties. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been used as a starting material for the synthesis of various compounds, including antipsychotic agents, antidepressants, and anti-inflammatory agents. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
properties
IUPAC Name |
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSVCWNTWXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)

![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)



